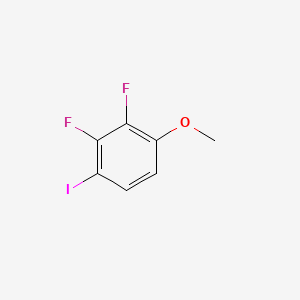

2,3-Difluoro-1-iodo-4-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Difluoro-1-iodo-4-methoxybenzene is a chemical compound with the molecular formula C7H5F2IO . It is a solid substance and has a molecular weight of 270.02 .

Synthesis Analysis

The synthesis of 1-ethoxy-2,3-difluoro-4-iodo-benzene, a related compound, has been achieved in a microreactor system . This system, which consists of a membrane-dispersion tube-in-tube microreactor and delay loops, allows for continuous synthesis . The high quality and heat transfer within the microreactor system enable in-situ and halogen-lithium reactions to occur at -40 and -20°C respectively, which is significantly higher than the temperature required for the batch reaction (-70°C) .Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-1-iodo-4-methoxybenzene consists of seven carbon atoms, five hydrogen atoms, two fluorine atoms, one iodine atom, and one oxygen atom . The average mass of the molecule is 270.015 Da, and the monoisotopic mass is 269.935303 Da .Applications De Recherche Scientifique

Organic Synthesis

2,3-Difluoro-1-iodo-4-methoxybenzene: is a valuable building block in organic synthesis. Its iodo and methoxy groups make it a versatile reagent for various coupling reactions, such as the Suzuki and Stille cross-coupling reactions . These reactions are pivotal for constructing complex molecules, particularly in the synthesis of biologically active compounds and polymers.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of numerous drug candidates. Its difluoro and iodo functionalities allow for the introduction of fluorine atoms into drug molecules, which can significantly alter their metabolic stability and biological activity . This is crucial in the development of new medications with improved efficacy and safety profiles.

Material Science

2,3-Difluoro-1-iodo-4-methoxybenzene: can be used in material science to create advanced materials with specific properties. For instance, it can be incorporated into the structure of liquid crystals or organic semiconductors, which are essential for the development of electronic devices like OLED displays .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry, particularly in the synthesis of novel agrochemicals. Its structural motif can be found in certain pesticides and herbicides, where the introduction of fluorine atoms can enhance the biological activity and selectivity of these compounds .

Analytical Chemistry

In analytical chemistry, 2,3-Difluoro-1-iodo-4-methoxybenzene can be used as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the quantification and identification of complex mixtures and in the study of reaction mechanisms .

Environmental Applications

The environmental applications of this compound include its use in the study of degradation processes and environmental fate of organic pollutants. Its halogenated structure makes it a suitable model compound for investigating the environmental impact and breakdown pathways of similar organic contaminants .

Propriétés

IUPAC Name |

2,3-difluoro-1-iodo-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUIPVAOKAGWHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657866 |

Source

|

| Record name | 2,3-Difluoro-1-iodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-1-iodo-4-methoxybenzene | |

CAS RN |

156499-64-8 |

Source

|

| Record name | 2,3-Difluoro-1-iodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B599991.png)

![Benzyl 2-azido-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599992.png)